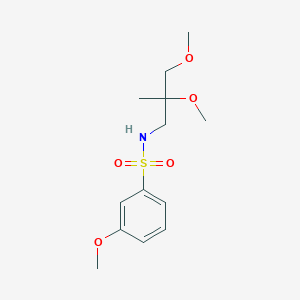
4-Isopropoxysalicylaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropoxysalicylaldehyde (CAS# 52085-11-7) is a useful research chemical . It has a molecular weight of 180.20 and a molecular formula of C10H12O3 . The IUPAC name for this compound is 2-hydroxy-4-propan-2-yloxybenzaldehyde .
Molecular Structure Analysis
The molecular structure of 4-Isopropoxysalicylaldehyde consists of a benzene ring with a hydroxyl group (OH), an aldehyde group (CHO), and an isopropoxy group (OC(CH3)2) attached . The Canonical SMILES representation isCC(C)OC1=CC(=C(C=C1)C=O)O . Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Isopropoxysalicylaldehyde include a molecular weight of 180.20, a molecular formula of C10H12O3, and a LogP of 1.99190 . It also has a covalently-bonded unit count of 1, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 1 .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 4-Isopropoxysalicylaldehyde, focusing on six unique fields:
Antimicrobial Agents
4-Isopropoxysalicylaldehyde has shown significant potential as an antimicrobial agent. Its derivatives have been studied for their effectiveness against various foodborne bacteria, including Listeria monocytogenes, Salmonella typhimurium, and Staphylococcus aureus . These compounds can serve as natural alternatives to synthetic preservatives, reducing the risk of bacterial resistance and offering lower toxicity in mammals.
Organic Synthesis
In organic chemistry, 4-Isopropoxysalicylaldehyde is used as a building block for synthesizing more complex molecules. Its aldehyde group is highly reactive, making it suitable for various chemical reactions, including the formation of Schiff bases and other condensation reactions . This versatility makes it valuable in the development of new organic compounds for pharmaceuticals and other applications.
Coordination Chemistry
4-Isopropoxysalicylaldehyde is utilized in coordination chemistry to form metal complexes. These complexes are studied for their unique properties and potential applications in catalysis, material science, and medicine. The aldehyde group can coordinate with metal ions, creating stable and functional complexes .
Pharmaceutical Intermediates
As an intermediate in pharmaceutical synthesis, 4-Isopropoxysalicylaldehyde is used to create various bioactive compounds. Its structural features allow for the introduction of functional groups that can enhance the biological activity of the resulting molecules. This makes it a valuable component in the development of new drugs and therapeutic agents .
Analytical Chemistry
In analytical chemistry, 4-Isopropoxysalicylaldehyde is employed as a reagent for detecting and quantifying certain compounds. Its reactivity with amino acids and other functional groups makes it useful in various analytical techniques, including chromatography and spectroscopy . This application is crucial for quality control and research in chemical and pharmaceutical industries.
Material Science
4-Isopropoxysalicylaldehyde is also explored in material science for its potential in creating advanced materials. Its ability to form stable complexes with metals and other compounds can lead to the development of new materials with unique properties, such as enhanced conductivity, magnetic properties, or catalytic activity . These materials have applications in electronics, energy storage, and other high-tech fields.
Propiedades
IUPAC Name |
2-hydroxy-4-propan-2-yloxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(2)13-9-4-3-8(6-11)10(12)5-9/h3-7,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEOENJLPLWXCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropoxysalicylaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

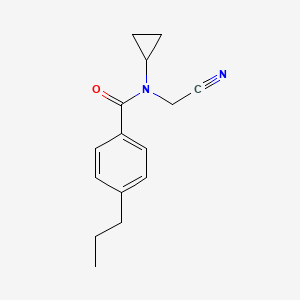
![N-([2,3'-bipyridin]-4-ylmethyl)-1H-indole-6-carboxamide](/img/structure/B2438381.png)
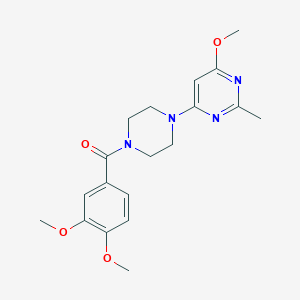
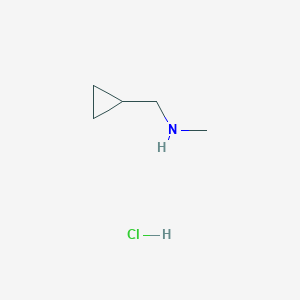
![N-[2-(4-chlorophenyl)-4-methoxyquinolin-6-yl]-N'-(4-fluorophenyl)urea](/img/structure/B2438384.png)
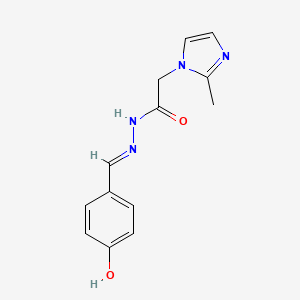

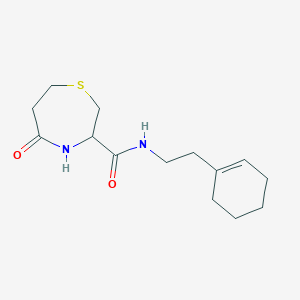
![[2-(2,2-dimethyl-3-oxo-4H-quinoxalin-1-yl)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2438390.png)
![(Z)-ethyl 3-allyl-2-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2438391.png)
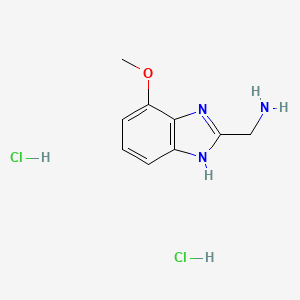
![9-Bromo-10b-isopropyl-5,6-dihydro-2H-oxazolo[2,3-a]isoquinoline-2,3(10bH)-dione](/img/structure/B2438394.png)
![Ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2438396.png)
